2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound that contains a triazole ring. Compounds containing triazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-3-12-17-18-14(19(12)15)22-9-13(20)16-10-7-5-6-8-11(10)21-4-2/h5-8H,3-4,9,15H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSSSWYOHJXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)NC2=CC=CC=C2OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 4-amino-5-ethyl-1,2,4-triazole-3-thiol with 2-ethoxyphenylacetyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives .
Scientific Research Applications
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: It can be used as a corrosion inhibitor for metals, protecting them from oxidation and degradation.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, its sulfur atom can interact with metal ions, forming stable complexes that protect against corrosion .
Comparison with Similar Compounds
Similar compounds to 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide include other triazole derivatives such as:
4-amino-5-ethyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
1,2,4-triazole-3-thiol derivatives: Known for their antimicrobial and anticancer activities.
2,4-disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
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